An In-depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to (R)-3-(Trifluoromethyl)morpholine Hydrochloride: A Privileged Scaffold in Modern Drug Discovery
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's physicochemical and pharmacological properties. Among the plethora of fluorinated building blocks, (R)-3-(Trifluoromethyl)morpholine hydrochloride has emerged as a particularly valuable synthon for the development of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and applications of this chiral morpholine derivative. Designed for researchers, scientists, and drug development professionals, this document aims to serve as a practical resource, elucidating the rationale behind its utility and providing insights into its application in contemporary drug discovery programs.
Introduction: The Strategic Advantage of the Trifluoromethyl-Morpholine Moiety
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its inherent properties, including a well-balanced lipophilic-hydrophilic character and a pKa that can improve aqueous solubility and oral absorption, make it an attractive component in drug design.[1] When combined with a trifluoromethyl (CF3) group, these benefits are significantly amplified.
The trifluoromethyl group is a bioisostere for various functionalities and is known to modulate a range of properties critical for drug efficacy:[3][4]
-
Metabolic Stability: The high strength of the carbon-fluorine bond renders the CF3 group resistant to metabolic degradation, often leading to an extended drug half-life.[4]
-
Lipophilicity: The introduction of a CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[3][5]
-
Binding Affinity: The strong electron-withdrawing nature of the CF3 group can alter the electronic environment of a molecule, potentially leading to enhanced binding interactions with biological targets.[3]
The specific placement of the trifluoromethyl group at the 3-position of the morpholine ring, particularly in the (R)-enantiomeric form, creates a chiral building block with a defined three-dimensional structure. This stereochemical control is paramount in modern drug design, where enantiomerically pure compounds are often required to ensure target specificity and minimize off-target effects.
This guide will delve into the specific chemical and physical properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride, providing a foundation for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of (R)-3-(Trifluoromethyl)morpholine hydrochloride is essential for its handling, formulation, and application in chemical synthesis.
| Property | Value | Source |
| Chemical Name | (R)-3-(Trifluoromethyl)morpholine hydrochloride | [6] |
| CAS Number | 1430086-53-5 | [6] |
| Molecular Formula | C5H9ClF3NO | [6] |
| Molecular Weight | 191.58 g/mol | [6] |
| Appearance | Solid (Typical) | N/A |
| Purity | Typically >95% | N/A |
| Storage | Inert atmosphere, 2-8°C | [6] |
| SMILES Code | FC([C@@H]1NCCOC1)(F)F.[H]Cl | [6] |
Melting Point: The melting point for this specific compound is not consistently reported in the literature. For the parent compound, morpholine hydrochloride, a decomposition temperature of 175-176°C is noted.[9] It is anticipated that the trifluoromethyl substituent will alter this value, and experimental determination is advised.
Synthesis and Characterization
The synthesis of enantiomerically pure 3-substituted morpholines is a topic of significant interest in organic chemistry.[4][5] A common and effective strategy for the synthesis of (R)-3-(Trifluoromethyl)morpholine involves the use of a chiral starting material, (R)-2-(Trifluoromethyl)oxirane.[10]
Asymmetric Synthesis Workflow
The following represents a plausible and detailed workflow for the synthesis of (R)-3-(Trifluoromethyl)morpholine hydrochloride, based on established chemical principles for the synthesis of substituted morpholines.
Experimental Protocol: A Representative Methodology
The following protocol is a representative example based on established chemical transformations for the synthesis of substituted morpholines. Optimization of reaction conditions may be necessary.
Step 1: Ring-Opening of (R)-2-(Trifluoromethyl)oxirane
-
To a solution of (R)-2-(Trifluoromethyl)oxirane in a suitable solvent such as acetonitrile, add an equimolar amount of an N-protected aminoethanol (e.g., N-benzylaminoethanol).
-
Add a base, such as potassium carbonate, to the mixture.
-
Heat the reaction mixture under reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the resulting amino alcohol intermediate by column chromatography.
Step 2: Intramolecular Cyclization
-
Dissolve the purified amino alcohol in an anhydrous aprotic solvent, such as dichloromethane, and cool to 0°C.
-
Add a base, such as triethylamine, followed by the dropwise addition of a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the combined organic layers over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purify the N-protected (R)-3-(Trifluoromethyl)morpholine by column chromatography.
Step 3: Deprotection
-
Dissolve the N-protected morpholine derivative in a suitable solvent, such as methanol or ethanol.
-
Add a palladium on carbon (Pd/C) catalyst.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.
-
Monitor the reaction until the deprotection is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.
Step 4: Hydrochloride Salt Formation
-
Dissolve the free base, (R)-3-(Trifluoromethyl)morpholine, in a dry, aprotic solvent such as diethyl ether or dioxane.
-
Slowly add a solution of hydrogen chloride in the same solvent.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid by filtration, wash with the solvent, and dry under vacuum to yield (R)-3-(Trifluoromethyl)morpholine hydrochloride.
Spectral Characterization
The structural elucidation of (R)-3-(Trifluoromethyl)morpholine hydrochloride relies on a combination of spectroscopic techniques. Below is a discussion of the expected spectral features.
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons. The protons on the carbon adjacent to the oxygen (C5 and C6) would appear as multiplets in the downfield region (typically δ 3.5-4.5 ppm). The protons on the carbons adjacent to the nitrogen (C2) would also appear as multiplets, likely in the region of δ 3.0-4.0 ppm. The proton on the chiral center (C3) would be a multiplet, and its chemical shift would be influenced by the adjacent trifluoromethyl group. The NH proton would likely appear as a broad singlet, and its chemical shift would be concentration and solvent dependent.
¹³C NMR Spectroscopy:
The carbon NMR spectrum would show five distinct signals. The carbons attached to the oxygen (C5 and C6) would resonate in the range of δ 65-75 ppm. The carbons adjacent to the nitrogen (C2) would appear around δ 45-55 ppm. The carbon of the chiral center (C3) would be split by the fluorine atoms of the CF3 group and would appear as a quartet. The trifluoromethyl carbon itself would also be a quartet with a large one-bond C-F coupling constant, typically resonating in the downfield region (δ 120-130 ppm).
¹⁹F NMR Spectroscopy:
The fluorine NMR spectrum is a powerful tool for characterizing this molecule. It is expected to show a singlet for the three equivalent fluorine atoms of the CF3 group. The chemical shift of this signal would be in the typical range for a CF3 group attached to an aliphatic carbon, generally between -70 and -80 ppm relative to CFCl3.[11]
Mass Spectrometry:
Mass spectrometry would confirm the molecular weight of the free base. Electron ionization (EI) or electrospray ionization (ESI) techniques would likely show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the mass of the free base (C5H8F3NO).
Applications in Drug Discovery and Development
The (R)-3-(Trifluoromethyl)morpholine scaffold is a valuable building block in the design of new therapeutic agents across various disease areas. Its utility stems from the synergistic combination of the favorable properties of the morpholine ring and the trifluoromethyl group.
Central Nervous System (CNS) Disorders
The ability of the morpholine ring to improve blood-brain barrier permeability makes this scaffold particularly attractive for the development of CNS-active drugs.[1] The introduction of the trifluoromethyl group can further enhance this property by increasing lipophilicity. This combination is advantageous for targeting receptors and enzymes implicated in a range of neurological and psychiatric conditions, including:
-
Neurodegenerative Diseases: The development of inhibitors for enzymes such as beta-secretase (BACE1) in Alzheimer's disease or kinase inhibitors for Parkinson's disease often requires scaffolds that can effectively penetrate the CNS.
-
Mood Disorders and Pain: The morpholine moiety is found in several approved drugs for depression and anxiety.[1] The (R)-3-(trifluoromethyl)morpholine scaffold can be used to generate novel analogues with improved pharmacokinetic profiles.
Oncology
In cancer drug discovery, the morpholine ring is a common feature in kinase inhibitors.[1] The trifluoromethyl group can contribute to enhanced binding affinity and selectivity for the target kinase. The metabolic stability imparted by the CF3 group is also highly desirable in anticancer agents to ensure sustained therapeutic concentrations.
Infectious Diseases
The development of new antiviral and antibacterial agents is a critical area of research. The unique properties of the (R)-3-(trifluoromethyl)morpholine scaffold can be leveraged to design novel inhibitors of viral or bacterial enzymes with improved potency and pharmacokinetic properties.[3]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling (R)-3-(Trifluoromethyl)morpholine hydrochloride.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6]
-
Toxicity: While specific toxicity data for this compound is limited, related morpholine derivatives can be skin and eye irritants. Assume the compound is harmful if swallowed or inhaled.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.
Conclusion
(R)-3-(Trifluoromethyl)morpholine hydrochloride represents a powerful and versatile building block for the synthesis of novel, high-value chemical entities. The strategic combination of a chiral morpholine core with a trifluoromethyl group provides a unique set of physicochemical and pharmacological properties that are highly sought after in modern drug discovery. Its ability to enhance metabolic stability, modulate lipophilicity and solubility, and potentially increase binding affinity makes it a valuable tool for medicinal chemists. This in-depth technical guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in the ongoing quest for new and improved therapeutics.
References
- Shcherbatiuk, A. V., et al. (2013). Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. Tetrahedron, 69(19), 3796-3804.
- Cadeddu, M., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2249-2263.
- Wiley-VCH. (2007).
- Frey, J. A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 9(42), 8121-8130.
- Hale, J. J., et al. (2001).
- Abreu, B. E., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. J. Exc. Sci., 3, 1-28.
- Lee, D. H., et al. (2013). Asymmetric Synthesis of 3-Substituted Morpholinones and Piperazinones by L-Malate-mediated Dynamic Kinetic Resolution of α-Bromo Esters. Bulletin of the Korean Chemical Society, 34(11), 3371-3374.
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
- Nagib, D. A., & MacMillan, D. W. C. (2011).
- Wang, Y., et al. (2021). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.
- Wang, S., et al. (2013). Asymmetric Transfer Hydrogenation of 3-(Trifluoromethyl)quinolines. Synlett, 24(10), 1275-1279.
- Mezo, A. R., & Meanwell, N. A. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(14), 4321.
- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Kumar, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2236-2251.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675.
- Khan, I., et al. (2023). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 28(5), 2141.
- Liu, X., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.
- Reich, H. J. (2020). NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison.
- Li, W., et al. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1836-1840.
- SpectraBase. (n.d.). 3-Oxo-morpholine.
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1226.
- Wikipedia. (n.d.). Morpholine.
- ChemicalBook. (n.d.). 3-(trifluoromethyl)morpholine.
- O'Riada, M., et al. (2020). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 85(5), 3534-3545.
- USDA. (2001). Morpholine.
- Jouyban, A. (2023). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 29(1), 1-10.
- Choi, Y. H., et al. (2021).
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1430086-53-5|(R)-3-(Trifluoromethyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. mdpi.com [mdpi.com]
- 9. 3-(trifluoromethyl)morpholine | 1196152-13-2 [chemicalbook.com]
- 10. Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery - Enamine [enamine.net]
- 11. rsc.org [rsc.org]
